

A Technical Guide to Systemic Acquired Resistance (SAR) Induction by Flagellin 22

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Compound of Interest

Compound Name: *Flagellin 22*

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This document provides a comprehensive technical overview of the induction of Systemic Acquired Resistance (SAR) by **Flagellin 22** (flg22), a well-characterized pathogen-associated molecular pattern (PAMP). It details the underlying signaling pathways, presents quantitative data from key studies, and provides standardized experimental protocols for use in a research setting.

Introduction: Flg22 and Plant Immunity

Plants have evolved a sophisticated innate immune system to defend against microbial pathogens. The first line of defense, known as PAMP-Triggered Immunity (PTI), is initiated upon the recognition of conserved molecular patterns from microbes.^[1] One of the most studied PAMPs is flagellin, the primary protein component of bacterial flagella.^[2] A conserved 22-amino acid peptide from its N-terminus, flg22, is recognized by the plant cell surface receptor FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK).^[3] ^[4] The perception of flg22 by FLS2 triggers a cascade of downstream signaling events, leading to a robust local defense response.^[4]^[5] Crucially, this localized PTI response can also lead to the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity in distal, uninfected parts of the plant.^[6] This guide focuses on the mechanisms and experimental validation of flg22-induced SAR.

The Flg22-Induced SAR Signaling Pathway

The induction of SAR by flg22 is a multi-step process involving receptor activation, intracellular signaling cascades, transcriptional reprogramming, and the production of mobile signals.

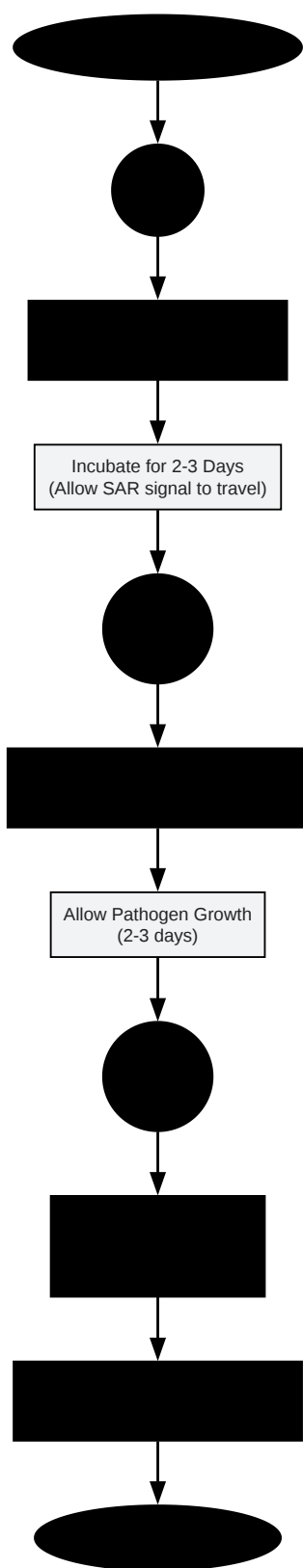
2.1. Perception and Initial Signaling Events Upon binding of apoplastic flg22, FLS2 rapidly forms a heterodimer with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[\[5\]](#)[\[7\]](#) This ligand-induced association is critical for initiating downstream signaling and is required for all known flg22 responses.[\[4\]](#) The activated FLS2-BAK1 complex then transphosphorylates the cytoplasmic kinase BIK1, which in turn activates the plasma membrane-localized NADPH oxidase RBOHD.[\[5\]](#)[\[8\]](#) This leads to a rapid and transient production of extracellular reactive oxygen species (ROS), commonly referred to as the "oxidative burst," a hallmark of PTI.[\[3\]](#)[\[4\]](#)[\[9\]](#)

2.2. MAPK Cascade and Transcriptional Reprogramming The activated receptor complex also triggers a mitogen-activated protein kinase (MAPK) cascade.[\[3\]](#)[\[4\]](#) In Arabidopsis, this involves the sequential activation of MAPKKs, MKK4/MKK5, and finally MPK3 and MPK6.[\[7\]](#)[\[10\]](#) These MAPKs phosphorylate various downstream targets, including transcription factors such as WRKY22 and WRKY29, leading to a massive transcriptional reprogramming of the cell.[\[11\]](#) Within 30 to 60 minutes of flg22 treatment, hundreds of genes, termed FLARE (Flagellin Rapidly Elicited) genes, are differentially regulated.[\[3\]](#)[\[12\]](#) These genes encode signaling components, defense-related proteins, and enzymes involved in the biosynthesis of defense hormones.[\[3\]](#)

2.3. Role of Salicylic Acid (SA) and NPR1 Salicylic acid (SA) is a critical signaling molecule for the establishment of SAR.[\[13\]](#)[\[14\]](#) Flg22 treatment leads to the accumulation of SA, which is dependent on the enzyme ISOCHORISMATE SYNTHASE 1 (ICS1).[\[9\]](#)[\[13\]](#) The accumulation of SA is essential for activating downstream defense responses in systemic tissues.[\[9\]](#) The master regulator of SA-mediated defense is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[\[7\]](#)[\[13\]](#) While initial flg22-triggered MAPK activation appears independent of SA signaling, the potentiation or "priming" of these responses is NPR1-dependent.[\[7\]](#)[\[10\]](#) Pretreatment with low concentrations of SA enhances flg22-induced responses, an effect that is lost in npr1 mutants.[\[10\]](#)[\[15\]](#) This indicates that NPR1 is instrumental in priming the plant for a stronger response upon subsequent pathogen encounters, a key feature of SAR.

2.4. Downstream Defense Responses The culmination of this signaling cascade includes several key defense outputs:

- Gene Expression: Upregulation of pathogenesis-related (PR) genes, such as PR1, which is a widely used marker for SAR.[\[2\]](#)[\[7\]](#)
- Cell Wall Reinforcement: Deposition of callose, a β -1,3-glucan polymer, at the cell wall to form papillae that act as physical barriers against pathogen penetration.[\[16\]](#)[\[17\]](#)
- Stomatal Closure: Rapid closure of stomata to prevent bacterial entry.[\[8\]](#)



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